Cas no 2097893-89-3 (2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine)

2-{[1-(3-Chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic compound featuring a pyrimidine core substituted with a piperidinyloxy moiety and a 3-chlorobenzoyl group. Its structural design combines a heterocyclic framework with a chlorinated aromatic component, making it a versatile intermediate in medicinal chemistry and agrochemical research. The presence of the chlorobenzoyl group enhances its potential for selective binding interactions, while the dimethylpyrimidine moiety contributes to stability and solubility. This compound is particularly useful in the development of bioactive molecules, offering opportunities for further functionalization. Its well-defined synthesis route ensures reproducibility, making it a reliable candidate for exploratory studies in drug discovery and chemical biology.
2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine structure
2097893-89-3 structure
Product Name:2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
CAS No:2097893-89-3
MF:C18H20ClN3O2
MW:345.823303222656
CID:5340567
Update Time:2025-06-03

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • (3-chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
    • (3-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
    • 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
    • Inchi: 1S/C18H20ClN3O2/c1-12-9-13(2)21-18(20-12)24-16-7-4-8-22(11-16)17(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
    • InChI Key: KEGGYCHUAHQMTF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(N1CCCC(C1)OC1N=C(C)C=C(C)N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 427
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55.3

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine Pricemore >>

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Additional information on 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Introduction to 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine (CAS No. 2097893-89-3)

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine (CAS No. 2097893-89-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in medicinal chemistry due to its potential biological activities and structural features that make it a versatile scaffold for drug development.

The molecular architecture of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine encompasses several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a piperidine ring, which is a common pharmacophore in many bioactive molecules, suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the 3-chlorobenzoyl moiety introduces electrophilic centers that can participate in various chemical reactions, enhancing the compound's utility in synthetic chemistry.

The 4,6-dimethylpyrimidine core of this compound is particularly noteworthy, as pyrimidine derivatives are well-documented for their role in numerous therapeutic areas. Pyrimidines are fundamental components of nucleic acids and have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The dimethylation at the 4 and 6 positions further modulates the electronic properties of the pyrimidine ring, potentially influencing its binding affinity and selectivity towards biological targets.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological profiles. The compound 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has emerged as a subject of interest due to its potential applications in the treatment of various diseases. Its structural features align well with the current trends in drug design, where multivalent interactions and specific functional group modifications are employed to improve drug efficacy and reduce side effects.

The synthesis of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The introduction of the piperidin-3-yl group through nucleophilic substitution reactions followed by etherification with the pyrimidine core demonstrates the compound's feasibility for large-scale production. This synthetic route not only underscores the compound's versatility but also opens up possibilities for further derivatization and optimization.

The biological activity of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has been explored in several preclinical studies. Initial investigations have revealed promising results in terms of inhibitory effects on specific enzymes and receptors relevant to various therapeutic indications. For instance, studies have indicated that this compound may exhibit inhibitory activity against certain kinases and proteases, which are key targets in cancer therapy. Additionally, its interaction with other biological pathways suggests potential applications in inflammatory diseases and neurological disorders.

The structural diversity inherent in 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine makes it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify optimal analogs with enhanced binding affinity and selectivity. These computational approaches complement experimental efforts by providing rapid assessments of potential drug candidates, thereby expediting the discovery process.

The development of novel therapeutic agents often requires careful consideration of pharmacokinetic properties to ensure efficacy and safety. The physicochemical characteristics of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine, including solubility, stability, and metabolic profiles, are critical factors that influence its pharmaceutical potential. Preliminary data suggest that this compound exhibits favorable solubility parameters suitable for formulation into oral or injectable dosage forms. Furthermore, its stability under various storage conditions enhances its practicality for clinical applications.

The role of medicinal chemistry in translating biological discoveries into tangible therapeutic solutions cannot be overstated. The exploration of compounds like 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine exemplifies the dynamic interplay between chemistry and biology in driving innovation. As research continues to uncover new biological targets and mechanisms, compounds with diverse structural motifs will remain essential tools for addressing unmet medical needs.

In conclusion, 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine represents a significant advancement in pharmaceutical chemistry with its complex molecular structure and multifaceted biological potential. Its synthesis is feasible through well-established organic methodologies, while its preclinical activities suggest broad therapeutic applications. As research progresses, this compound will serve as a valuable asset in the quest to develop novel therapeutics that improve patient outcomes across various disease states.

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